![molecular formula C12H10N2O2 B11886411 [2,2'-Bipyridin]-3-yl acetate](/img/structure/B11886411.png)
[2,2'-Bipyridin]-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,2’-Bipyridin]-3-yl acetate is an organic compound derived from 2,2’-bipyridine, a well-known ligand in coordination chemistry. This compound features an acetate group attached to the 3-position of the bipyridine ring, which can influence its chemical properties and reactivity. 2,2’-Bipyridine itself is celebrated for its ability to form stable complexes with various metal ions, making it a valuable tool in both analytical and synthetic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bipyridin]-3-yl acetate typically involves the acetylation of 2,2’-bipyridine. One common method is to react 2,2’-bipyridine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete acetylation. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
[2,2’-Bipyridin]-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The acetate group can be oxidized to form carboxylic acids.
Reduction: The bipyridine ring can be reduced under specific conditions to form dihydrobipyridine derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetate group typically yields carboxylic acids, while reduction of the bipyridine ring can produce dihydrobipyridine derivatives .
Aplicaciones Científicas De Investigación
[2,2’-Bipyridin]-3-yl acetate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which [2,2’-Bipyridin]-3-yl acetate exerts its effects is largely dependent on its ability to coordinate with metal ions. The bipyridine moiety acts as a bidentate ligand, forming stable chelates with metals. This coordination can influence the reactivity and stability of the metal center, thereby affecting the overall chemical behavior of the complex. The acetate group can also participate in hydrogen bonding and other interactions, further modulating the compound’s properties .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: The parent compound, widely used in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative, known for its structural rigidity and use in materials chemistry.
3,3’-Bipyridine: Used in the synthesis of pigments and coordination polymers.
Uniqueness
What sets [2,2’-Bipyridin]-3-yl acetate apart is the presence of the acetate group at the 3-position, which can significantly alter its chemical reactivity and coordination behavior compared to other bipyridine derivatives. This unique structure allows for specific interactions and applications that are not possible with other bipyridine compounds .
Propiedades
Fórmula molecular |
C12H10N2O2 |
|---|---|
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
(2-pyridin-2-ylpyridin-3-yl) acetate |
InChI |
InChI=1S/C12H10N2O2/c1-9(15)16-11-6-4-8-14-12(11)10-5-2-3-7-13-10/h2-8H,1H3 |
Clave InChI |
GGPKPRWPUSDKJN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(N=CC=C1)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


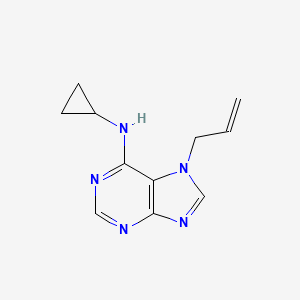
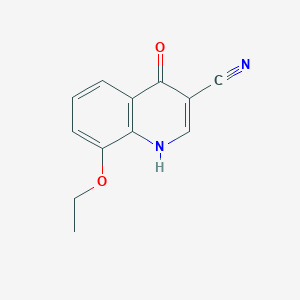
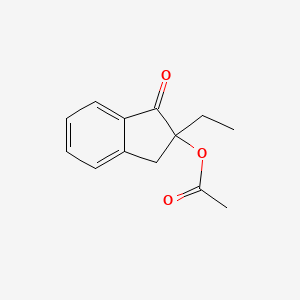

![4-(Azetidin-3-yl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11886371.png)
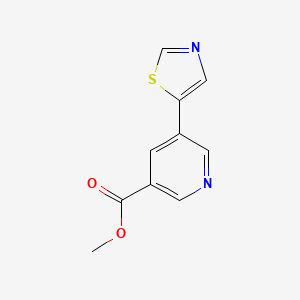
![2-[(3-Methoxyphenyl)methyl]azepane](/img/structure/B11886384.png)

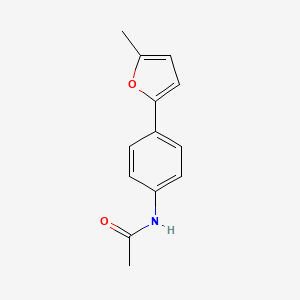
![2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11886421.png)
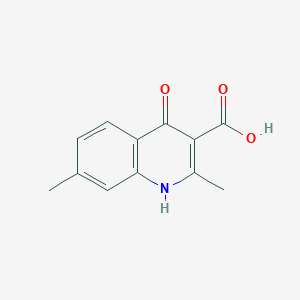
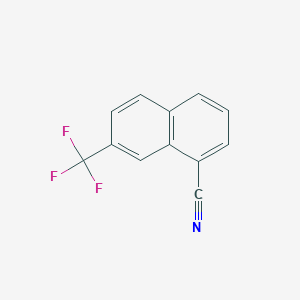
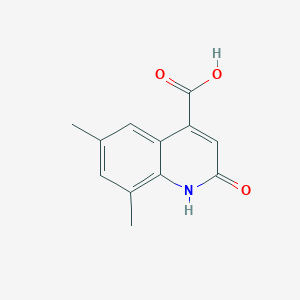
![5-(Chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B11886434.png)
